molecular formula C17H15FN4O3S2 B2499015 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-64-2

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No. B2499015
CAS RN: 868678-64-2
M. Wt: 406.45
InChI Key: IHOPEEXWEPRTEF-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15FN4O3S2 and its molecular weight is 406.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with 1,3,4-thiadiazole motifs, similar to the one described, have been synthesized and evaluated for their antimicrobial and antifungal activities. The presence of a thiadiazole ring often contributes to bioactive properties, suggesting potential use in developing new therapeutic agents against bacterial and fungal infections (Sych et al., 2019).

Enzyme Inhibition

Research on related compounds indicates their potential as enzyme inhibitors, including applications in targeting Mycobacterium tuberculosis GyrB, a key enzyme for bacterial DNA replication. This suggests the chemical's utility in treating tuberculosis and possibly other bacterial infections (Jeankumar et al., 2013).

Receptor Antagonism

Compounds structurally related to the query chemical have been explored for their role in receptor antagonism, including inhibiting serotonin 5-HT1A receptors. This implies potential applications in neuropharmacology, particularly in developing treatments for psychiatric disorders (Kepe et al., 2006).

Fluorescent Dye Synthesis

Related research includes the use of thiadiazole derivatives in synthesizing fluorescent dyes, suggesting the compound's relevance in materials science for developing new fluorescent materials with potential applications in sensing, imaging, and optical devices (Witalewska et al., 2019).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S2/c1-2-26-17-21-20-16(27-17)19-14(23)13-4-3-9-22(15(13)24)25-10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOPEEXWEPRTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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